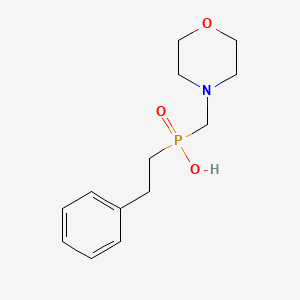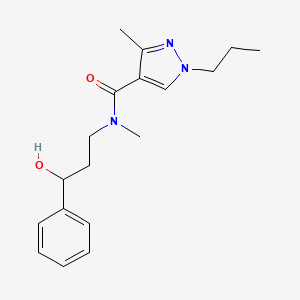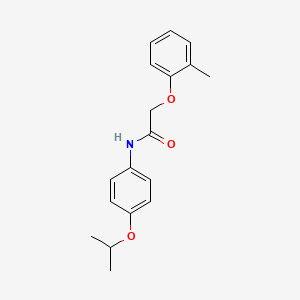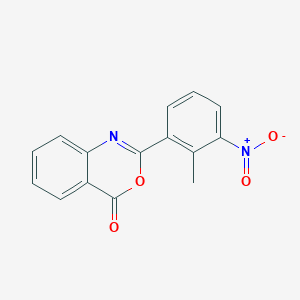![molecular formula C16H26N2O3 B5647487 1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B5647487.png)
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a methyl group and a trimethoxyphenylmethyl group
Preparation Methods
The synthesis of 1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the Trimethoxyphenylmethyl Group: The trimethoxyphenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable trimethoxybenzyl halide and the diazepane intermediate.
Methylation: The final step involves the methylation of the diazepane nitrogen using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: It has been used in studies to understand its interaction with biological targets such as enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tubulin or heat shock proteins, leading to disruption of cellular processes and exhibiting anti-cancer effects . The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing its biological activity .
Comparison with Similar Compounds
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane can be compared with other similar compounds such as:
2,4,5-Trimethoxyphenethylamine: This compound shares the trimethoxyphenyl group but differs in its overall structure and biological activity.
1-(3,4,5-Trimethoxybenzyl)piperazine: Another compound with a similar trimethoxyphenyl group but a different core structure, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its diazepane ring, which imparts specific chemical and biological properties not observed in its analogs.
Properties
IUPAC Name |
1-methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-17-6-5-7-18(9-8-17)12-13-10-15(20-3)16(21-4)11-14(13)19-2/h10-11H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYZZVDMIATNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)
![3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5647492.png)



![1,9-dimethyl-4-(morpholin-4-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5647520.png)
